molecular formula C11H10ClNO2 B2434208 ethyl 7-chloro-1H-indole-2-carboxylate CAS No. 43142-64-9

ethyl 7-chloro-1H-indole-2-carboxylate

Cat. No. B2434208
CAS RN: 43142-64-9
M. Wt: 223.66
InChI Key: HPDPSWAIDXFYTE-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.66 .


Molecular Structure Analysis

The InChI code for ethyl 7-chloro-1H-indole-2-carboxylate is 1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 7-chloro-1H-indole-2-carboxylate is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 7-chloro-1H-indole-2-carboxylate is a compound used in the synthesis of various indole derivatives. It serves as a key intermediate in the creation of structurally diverse indole-based compounds, often employed in chemical research and pharmaceutical development (Tani et al., 1996).
  • Studies have shown that this compound can undergo different chemical transformations. For instance, its reactivity with various reagents under Friedel-Crafts acylation conditions has been explored to produce a range of ethyl 3-acylindole-2-carboxylates (Murakami et al., 1988).
  • Additionally, the compound has been used in the study of ozonolysis reactions. Ethyl indole-2-carboxylate, a related derivative, was involved in research exploring the formation of stable solvent-trapped carbonyl oxides, a novel finding in the ozonolysis of indole derivatives (Lee et al., 1996).

Applications in Synthesis of Complex Molecules

  • The compound is instrumental in the synthesis of complex molecular structures, such as indole-based pharmacological agents. It has been utilized in the formation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing its versatility in synthetic organic chemistry (Cucek & Verček, 2008).
  • Researchers have also employed ethyl 7-chloro-1H-indole-2-carboxylate in the development of anti-viral agents. For example, its derivatives were studied for their potential anti-hepatitis B virus activities, indicating its significance in medicinal chemistry (Zhao et al., 2006).

Safety And Hazards

Ethyl 7-chloro-1H-indole-2-carboxylate is associated with several hazard statements including H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 7-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDPSWAIDXFYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-chloro-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

2-Chlorophenylhydrazine hydrochloride (0.5 g) in ethanol (25 mL) was treated with ethylpyruvate (0.324 g) and concentrated sulfuric acid (3 drops). The mixture was stirred at ambient temperature for five min and treated with polyphosphoric acid (0.5 g). The mixture was heated at reflux temperature for 24 h whereupon additional polyphosphoric acid (0.5 g) was added and heating continued for a further 48 h. The reaction mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water and the pH of the aqueous layer adjusted to neutrality by addition of saturated sodium hydrogen carbonate solution. The organic fraction was separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue was purified via silica gel chromatography (5-10% ethyl acetate/hexane) to give 7-Chloro-1H-indole-2-carboxylic acid ethyl ester (0.227 g). This material (0.102 g) was used without further purification. The ester was treated with 1 M lithium hydroxide in ethanol (5 mL) followed by water (3 mL) and stirred at ambient temperature for 18 h. The solution was acidified with 10% hydrochloric acid, diluted with water and extracted with ethyl acetate. The organic extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated to afford give 7-Chloro-1H-indole-2-carboxylic acid (0.089 9). This material (0.089 g), was treated with HATU (0.259 g), HOAT (0.093 g), N,N-diisopropylethylamine (0.158 mL) and N-methylpiperazine (0.05 mL) in DMF (0.6 mL) and stirred at ambient temperature for 18 h. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with 1 M hydrochloric acid, saturated sodium hydrogencarbonate solution and then brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified via silica gel chromatography (2-10% 2 M ammonia in methanol/dichloromethane) to give the title compound (0.56 9). 1H NMR (400 MHz, CDCl3): δ 9.17 (br s, 1H), 7.47 (d, J=8.1 Hz, 1H), 7.21 (dd, J=7.6, 0.8 Hz, 1H), 7.01 (t, J=7.8 Hz, 1H), 6.73 (d, J=2.3 Hz, 1H), 3.88 (br m, 4H), 2.45 (t, J=5.1 Hz, 4H), 2.29 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0.5 g
Type
reactant
Reaction Step Three

Citations

For This Compound
3
Citations
Y MURAKAMI, T WATANABE… - Chemical and …, 1993 - jstage.jst.go.jp
… 2-(2-Chlorophenyl)hydrazone (If): The single Fischer product (21) obtained in the reaction with HCl/EtOH in a sealed tube was identical with ethyl 7-chloro-1H—indole-2-carboxylate (21…
Number of citations: 1 www.jstage.jst.go.jp
WL Heaner IV - 2013 - elibrary.pcu.edu.ph
I am very grateful for the opportunities I have had at the Georgia Institute of Technology. The instruction I have received here has prepared me well for the challenges that lie ahead. I am …
Number of citations: 2 elibrary.pcu.edu.ph
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org

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